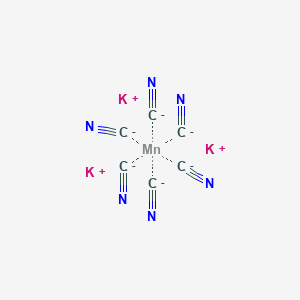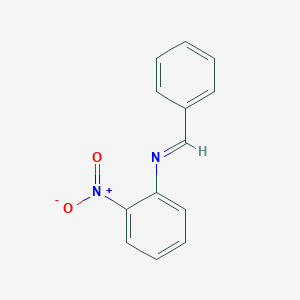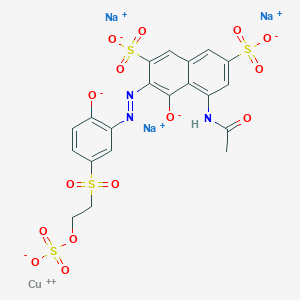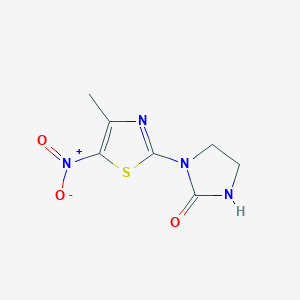
1,2,3,4-Tetrahydro-1,7-naphthyridine
Übersicht
Beschreibung
Synthesis Analysis
1,2,3,4-Tetrahydro-1,7-naphthyridine can be synthesized through several methods, each providing insights into the compound's versatile reactivity and functional group manipulations. For instance, a six-step reaction starting from 2-methylpyrazine has been used to achieve a total yield of 47.3% (Teng Da-wei, 2010). Other methods include condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation (A. Shiozawa et al., 1984), and microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles (Ya Zhou et al., 2007).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-1,7-naphthyridine is confirmed by various spectroscopic techniques including ^1H-NMR, ^13C-NMR, elemental analysis, and MS. These methods provide detailed insights into the compound's molecular framework, including the arrangement of hydrogen, carbon atoms, and the presence of nitrogen atoms within the cyclic structure.
Chemical Reactions and Properties
1,2,3,4-Tetrahydro-1,7-naphthyridine participates in a variety of chemical reactions, reflecting its reactive nature and functional versatility. For example, cyclobutene ring-opening reactions have been employed to access CF3-substituted derivatives (A. Mailyan et al., 2012). Its reactivity with nucleophiles has been explored to obtain mono- and di-amino-substituted derivatives, showcasing the compound's ability to undergo functional transformations under varied conditions (S. Sirakanyan et al., 2014).
Physical Properties Analysis
While specific studies on the physical properties of 1,2,3,4-Tetrahydro-1,7-naphthyridine are limited in this selection, its physical state, solubility, and melting point can be inferred from standard practices in organic chemistry, which suggest that such heterocyclic compounds typically exhibit solid state at room temperature and have varying solubility in organic solvents based on substituent groups.
Chemical Properties Analysis
The chemical properties of 1,2,3,4-Tetrahydro-1,7-naphthyridine are characterized by its reactivity towards electrophiles and nucleophiles, ability to participate in cycloaddition reactions, and potential to form complex structures through ring transformations. Its behavior in reactions such as the inverse-electron-demand Diels-Alder reactions underscores its utility in synthesizing complex heterocyclic compounds (B. Lahue et al., 2004).
Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties
- Application Summary: 1,6-Naphthyridines, which are structurally similar to 1,2,3,4-Tetrahydro-1,7-naphthyridine, have been found to have a variety of pharmacological applications, including anticancer properties .
- Methods of Application: The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines . The structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
- Results/Outcomes: The study found that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
2. Synthesis of Chiral Phosphine-Aminophosphine Ligands
- Application Summary: 1,2,3,4-Tetrahydro-1-naphthylamine has been used in the preparation of new chiral phosphine-aminophosphine ligands .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes: The outcomes of the application were not detailed in the source .
3. Studies of Real-Time Chiral Discrimination of Enantiomers
- Application Summary: (S)- (+)-1,2,3,4-Tetrahydro-1-naphthylamine is used as a chiral amine derivative used in studies of real-time chiral discrimination of enantiomers .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes: The outcomes of the application were not detailed in the source .
4. Reactivity with Alkyl Halides
- Application Summary: Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
- Methods of Application: The reaction proceeds through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
- Results/Outcomes: The reaction results in the formation of N-alkylsubstituted 1,5-naphthyridines .
5. Oxidation to Aromatic 1,5-Naphthyridines
- Application Summary: Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .
- Methods of Application: The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .
- Results/Outcomes: The oxidation results in the formation of aromatic 1,5-naphthyridines .
6. Synthesis of Metal Complexes
- Application Summary: 1,5-Naphthyridines have been used in the formation of metal complexes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes: The outcomes of the application were not detailed in the source .
4. Reactivity with Alkyl Halides
- Application Summary: Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
- Methods of Application: The reaction proceeds through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
- Results/Outcomes: The reaction results in the formation of N-alkylsubstituted 1,5-naphthyridines .
5. Oxidation to Aromatic 1,5-Naphthyridines
- Application Summary: Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .
- Methods of Application: The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .
- Results/Outcomes: The oxidation results in the formation of aromatic 1,5-naphthyridines .
6. Synthesis of Metal Complexes
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of 1,2,3,4-Tetrahydro-1,7-naphthyridine and its derivatives could involve further exploration of their synthesis, reactivity, and biological activity. Given their significance in medicinal chemistry, there is potential for the development of novel synthetic methodologies for their construction and for further investigation of their medicinal properties .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCAAGNXDGCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591045 | |
| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,7-naphthyridine | |
CAS RN |
13623-86-4 | |
| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















